Aclarubicin

描述

属性

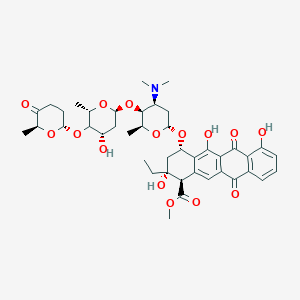

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZYSDMBJDPRIF-SVEJIMAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H53NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022554 | |

| Record name | Aclarubicins | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57576-44-0 | |

| Record name | Aclarubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57576-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aclarubicin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclarubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11617 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aclarubicins | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aclarubicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACLARUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74KXF8I502 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aclarubicin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclarubicin, an anthracycline antibiotic, is a potent antineoplastic agent with a multifaceted mechanism of action against cancer cells. Unlike first-generation anthracyclines, this compound exhibits a distinct pharmacological profile characterized by dual inhibition of topoisomerase I and II, efficient DNA intercalation leading to histone eviction, and the generation of reactive oxygen species (ROS), culminating in apoptotic cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer activity, detailed experimental protocols for their investigation, and a summary of its efficacy across various cancer cell lines.

Core Mechanisms of Action

This compound exerts its cytotoxic effects through a combination of interconnected mechanisms that disrupt fundamental cellular processes in cancer cells.

Dual Inhibition of Topoisomerase I and II

This compound uniquely functions as a dual inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes crucial for resolving DNA topological stress during replication, transcription, and recombination.[1]

-

Topoisomerase I Poisoning: Similar to camptothecin, this compound stabilizes the covalent complex formed between Topo I and DNA, which prevents the re-ligation of the single-strand breaks. This leads to an accumulation of DNA lesions and subsequent cellular damage.[2]

-

Topoisomerase II Catalytic Inhibition: In contrast to many other anthracyclines that act as Topo II poisons by stabilizing the DNA-enzyme cleavage complex, this compound acts as a catalytic inhibitor. It prevents the binding of Topo II to DNA, thereby inhibiting its function without inducing double-strand breaks.[2][3] This distinct mechanism may contribute to its reduced cardiotoxicity compared to drugs like doxorubicin.[4]

DNA Intercalation and Chromatin Remodeling

This compound's planar anthracycline ring structure allows it to intercalate between DNA base pairs, causing a local unwinding of the double helix. This physical distortion of the DNA structure interferes with the processes of transcription and replication.

A significant consequence of this compound's DNA intercalation is the induction of histone eviction . This process involves the displacement of histone proteins from the DNA, leading to chromatin decondensation. Notably, this compound preferentially induces histone eviction from regions marked with H3K27me3, which are typically associated with facultative heterochromatin. This chromatin disruption alters gene expression patterns and contributes to the overall cytotoxic effect.

Generation of Reactive Oxygen Species (ROS)

This compound induces the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress. This is a crucial aspect of its apoptotic mechanism. The generation of ROS can lead to:

-

Damage to cellular macromolecules, including lipids, proteins, and DNA.

-

Disruption of the mitochondrial membrane potential.

-

Activation of downstream signaling pathways leading to apoptosis.

The production of ROS by this compound appears to be a key event preceding the collapse of the mitochondrial membrane potential and subsequent activation of the apoptotic cascade.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines. Apoptosis is the predominant mode of cell death induced by this compound, in contrast to other anthracyclines that may primarily cause necrosis. The apoptotic cascade is initiated through multiple pathways:

-

Mitochondrial (Intrinsic) Pathway: The generation of ROS leads to the depolarization of the mitochondrial membrane, resulting in the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This triggers the activation of caspase-9, which in turn activates executioner caspases such as caspase-3.

-

Death Receptor (Extrinsic) Pathway: this compound has been shown to upregulate the expression of death receptor 5 (DR5), a key component of the extrinsic apoptotic pathway, in a p53-independent manner. This sensitizes cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).

The activation of executioner caspases leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and ultimately results in the dismantling of the cell.

Cell Cycle Arrest

This compound can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. While some studies suggest a non-cell cycle-selective killing mechanism, others have observed a G2/M phase arrest. This disruption of the cell cycle contributes to the inhibition of tumor growth.

Quantitative Data: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Non-small cell lung cancer | 0.27 | 48 | |

| HepG2 | Hepatoma | 0.32 | 48 | |

| MCF-7 | Breast adenocarcinoma | 0.62 | 48 | |

| K562 | Chronic myelogenous leukemia | ~0.1 (estimated from graph) | 72 | |

| Pancreatic Cancer Cell Lines (various) | Pancreatic Ductal Adenocarcinoma | 20-30 times lower than peak serum concentration (6 µM) | 72 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Topoisomerase I Relaxation Assay

Principle: This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. Inhibitors of topoisomerase I, like this compound, will prevent this relaxation.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

10x Topoisomerase I Reaction Buffer: 2 µL

-

Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg/µL): 1 µL

-

This compound (various concentrations) or vehicle control (DMSO): 1 µL

-

Purified human Topoisomerase I enzyme (1-2 units): 1 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of 5x DNA loading buffer (containing SDS and EDTA).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80-100V until the dye front has migrated approximately two-thirds of the gel length.

-

Visualization: Visualize the DNA bands under UV illumination. Supercoiled DNA will migrate faster than relaxed DNA. This compound's inhibitory activity is observed as the persistence of the supercoiled DNA band.

DNA Intercalation Assay (Fluorescence-based)

Principle: This assay utilizes a fluorescent dye (e.g., ethidium bromide) that exhibits increased fluorescence upon intercalation into DNA. This compound, as a competing intercalator, will displace the dye, leading to a decrease in fluorescence.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of calf thymus DNA (e.g., 100 µg/mL) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a stock solution of ethidium bromide (e.g., 10 µg/mL).

-

Prepare serial dilutions of this compound.

-

-

Assay Setup: In a 96-well black microplate, add:

-

DNA solution: 180 µL

-

Ethidium bromide solution: 10 µL

-

This compound or vehicle control: 10 µL

-

-

Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for ethidium bromide (e.g., Ex: 525 nm, Em: 600 nm).

-

Data Analysis: A decrease in fluorescence intensity in the presence of this compound indicates its DNA intercalating activity.

Histone Eviction Assay (Western Blotting of Chromatin Fractions)

Principle: This method assesses the displacement of histones from chromatin upon this compound treatment by separating cellular components into cytoplasmic, nuclear soluble, and chromatin-bound fractions and analyzing histone content by Western blotting.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound (e.g., 10-20 µM) or vehicle for a specified time (e.g., 4-6 hours).

-

Cell Fractionation:

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

-

Lyse the cells using a Dounce homogenizer.

-

Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.

-

Resuspend the nuclear pellet in a nuclear extraction buffer and centrifuge to separate the nuclear soluble fraction (supernatant) from the chromatin pellet.

-

Wash the chromatin pellet.

-

-

Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against histones (e.g., anti-Histone H3, anti-Histone H2A).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: A decrease in histone levels in the chromatin-bound fraction and a corresponding increase in the nuclear soluble or cytoplasmic fractions indicate histone eviction.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice or store them at -20°C.

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

-

Resuspend the cell pellet in a PI staining solution containing RNase A (to degrade RNA and prevent its staining). A typical solution contains 50 µg/mL PI and 100 µg/mL RNase A in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel (e.g., >600 nm).

-

Data Analysis: Generate a histogram of DNA content. The peaks will correspond to cells in G0/G1 (2n DNA content), G2/M (4n DNA content), and the region between the peaks will represent cells in the S phase. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

Apoptosis Assay (Caspase-3 Activity)

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate that releases a fluorescent molecule upon cleavage by active caspase-3.

Protocol:

-

Cell Lysis: Treat cells with this compound to induce apoptosis. Lyse the cells using a specific cell lysis buffer provided in a commercial caspase-3 activity assay kit.

-

Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC).

-

Data Analysis: An increase in fluorescence intensity is proportional to the caspase-3 activity in the cell lysate.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Caption: Overview of this compound's multifaceted mechanism of action.

Caption: this compound-induced apoptosis signaling pathways.

Caption: Workflow for cell cycle analysis using propidium iodide.

Conclusion

This compound's complex and multifaceted mechanism of action distinguishes it from other anthracyclines and underscores its potential as a valuable therapeutic agent. Its ability to dually inhibit topoisomerases, induce chromatin remodeling through histone eviction, generate ROS, and trigger robust apoptotic responses provides a strong rationale for its clinical application. The detailed experimental protocols and signaling pathway visualizations provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Further research into its synergistic effects with other chemotherapeutic agents and its efficacy in a broader range of malignancies is warranted.

References

- 1. This compound: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversifying the anthracycline class of anti-cancer drugs identifies this compound for superior survival of acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. This compound: experimental and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

Aclarubicin: A Technical Guide to its Chemical Structure, Properties, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclarubicin, also known as aclacinomycin A, is an anthracycline antibiotic first isolated from Streptomyces galilaeus.[1] It is a potent antineoplastic agent that has been investigated for its efficacy in treating various cancers, particularly acute myeloid leukemia (AML).[2] Unlike first-generation anthracyclines such as doxorubicin and daunorubicin, this compound exhibits a distinct mechanism of action and a potentially more favorable safety profile, particularly concerning cardiotoxicity.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanisms of action of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex glycosidic molecule with a tetracyclic aglycone core, characteristic of the anthracycline class of compounds. Its unique trisaccharide chain is crucial for its biological activity.

Chemical Structure:

-

Systematic Name: (1R,2R,4S)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxylic acid, methyl ester

-

Molecular Formula: C₄₂H₅₃NO₁₅

-

SMILES: CC[C@]1(O)C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O4)--INVALID-LINK--O3)--INVALID-LINK--O2)N(C)C">C@HC2=C(O)C3=C(C=C2[C@H]1C(=O)OC)C(=O)C1=C(C(O)=CC=C1)C3=O

-

InChI Key: USZYSDMBJDPRIF-SVEJIMAYSA-N

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 57576-44-0 | |

| Molecular Weight | 811.88 g/mol | |

| Appearance | Yellow powder with an orange cast | |

| Melting Point | 151-153 °C (decomposes) | |

| Solubility | Soluble in DMSO. Slightly soluble in Dichloromethane and Methanol. | |

| pKa | 6.41 ± 0.70 (Predicted) | |

| logP | 3.37 |

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach, distinguishing it from other anthracyclines. Its primary mechanisms include DNA intercalation, inhibition of topoisomerase I and II, generation of reactive oxygen species (ROS), and induction of apoptosis.

DNA Intercalation and Topoisomerase Inhibition

Like other anthracyclines, this compound can intercalate into the DNA double helix. This insertion between base pairs disrupts the normal functioning of DNA, hindering replication and transcription processes that are vital for rapidly proliferating cancer cells.

Crucially, this compound is a dual inhibitor of both topoisomerase I and topoisomerase II.

-

Topoisomerase I Inhibition: this compound stabilizes the complex formed between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme.

-

Topoisomerase II Inhibition: It also interferes with the activity of topoisomerase II, an enzyme essential for relieving torsional stress in DNA during replication. By stabilizing the transient complex between topoisomerase II and DNA, this compound leads to an accumulation of DNA double-strand breaks, ultimately triggering apoptosis.

Generation of Reactive Oxygen Species (ROS)

This compound can induce the production of reactive oxygen species (ROS) within cancer cells. This leads to oxidative stress, which can damage cellular components, including DNA, proteins, and lipids, further contributing to the cytotoxic effects of the drug.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. The accumulation of DNA damage and the increase in oxidative stress activate intracellular signaling pathways that converge on the executioner caspases, such as caspase-3. Activation of these caspases leads to the systematic dismantling of the cell, a hallmark of apoptosis.

The following diagram illustrates the signaling pathway for this compound-induced apoptosis.

Caption: this compound-induced apoptosis signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of this compound.

In Vitro Cytotoxicity (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| K562 | Chronic Myeloid Leukemia | Value not explicitly stated, but compound 11 (an this compound hybrid) was 2.5 times more cytotoxic than this compound. | |

| MelJuSo | Melanoma | Data presented in graphical form, specific value not stated. | |

| HCT116 | Colorectal Carcinoma | Data presented in graphical form, specific value not stated. | |

| PC3 | Prostate Cancer | Data presented in graphical form, specific value not stated. | |

| DU145 | Prostate Cancer | Data presented in graphical form, specific value not stated. | |

| U87 | Glioblastoma | Data presented in graphical form, specific value not stated. | |

| BXPC-3 | Pancreatic Cancer | Significantly lower than gemcitabine and doxorubicin. | |

| CAPAN-2 | Pancreatic Cancer | Superior to gemcitabine and doxorubicin. | |

| CFPAC-1 | Pancreatic Cancer | Equally potent to gemcitabine and doxorubicin. | |

| P388 | Murine Leukemia | Antagonistic effect observed with etoposide. |

Pharmacokinetic Parameters

Human Data:

| Parameter | Value | Reference(s) |

| Administration Route | Intravenous | |

| Disappearance from Plasma | Very rapid | |

| Metabolite (M1) Peak | 2-4 hours post-administration | |

| Accumulation | Primarily in leukocytes |

Animal Data (Rats):

| Parameter | Value | Reference(s) |

| Pharmacokinetic Model | Two-compartment | |

| Half-life (this compound & Metabolites) | 16-21 hours | |

| Oral Bioavailability (this compound) | 35% | |

| Total Oral Bioavailability (this compound & Metabolites) | 89% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of this compound.

Topoisomerase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against topoisomerase I and II.

Caption: Experimental workflow for topoisomerase inhibition assay.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the appropriate buffer and a DNA substrate (e.g., supercoiled plasmid DNA for topoisomerase I, or catenated kinetoplast DNA for topoisomerase II).

-

Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Enzyme Addition: Add purified topoisomerase I or II to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K to digest the enzyme.

-

Gel Electrophoresis: Separate the DNA topoisomers by agarose gel electrophoresis.

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase activity is determined by the reduction in the formation of relaxed or decatenated DNA compared to the control.

Apoptosis Induction and Detection in Cell Culture

This protocol outlines a method for inducing and quantifying apoptosis in cancer cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HL-60) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Apoptosis Staining: Stain the cells with a combination of Annexin V (to detect early apoptotic cells) and propidium iodide (PI) (to detect late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in different quadrants (live, early apoptotic, late apoptotic/necrotic) is quantified.

-

Caspase-3 Activity Assay: To confirm the involvement of caspases, cell lysates can be prepared from treated cells and assayed for caspase-3 activity using a fluorometric or colorimetric substrate.

Logical Relationships and Experimental Workflows

The following diagram illustrates a logical workflow for the preclinical evaluation of an anticancer drug like this compound.

Caption: Preclinical evaluation workflow for an anticancer drug.

Conclusion

This compound is a multifaceted anthracycline with a distinct chemical structure and a complex mechanism of action that sets it apart from its predecessors. Its ability to inhibit both topoisomerase I and II, coupled with its capacity to induce ROS and apoptosis, makes it a compelling candidate for cancer therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and its analogs. A deeper understanding of its properties and mechanisms will be instrumental in optimizing its clinical application and potentially expanding its therapeutic reach.

References

The In Vivo Journey of Aclarubicin: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Aclarubicin, a second-generation anthracycline antibiotic, has carved a niche in cancer chemotherapy, particularly in the treatment of acute myeloid leukemia.[1][2] Its distinct mechanism of action and pharmacokinetic profile set it apart from its predecessors like doxorubicin and daunorubicin.[2][3] This technical guide provides an in-depth exploration of the in vivo pharmacokinetics and metabolism of this compound, presenting key data, experimental methodologies, and visual representations of its biological pathways to aid researchers and drug development professionals in their understanding of this potent anti-cancer agent.

Pharmacokinetic Profile of this compound

This compound exhibits rapid and wide distribution in the body, characterized by a multi-compartment pharmacokinetic model.[3] Following intravenous administration, it is quickly cleared from the plasma and extensively taken up by tissues, with a notable accumulation in leukocytes. This preferential accumulation in white blood cells is a significant aspect of its disposition and may contribute to its efficacy in treating hematological malignancies.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound observed in both human and animal studies. These values highlight the species-specific differences and provide a comparative overview for preclinical and clinical research.

Table 1: Pharmacokinetics of this compound in Humans

| Parameter | Value | Study Population/Conditions | Source |

| Half-life (t½) | ~13.3 hours | Patients with advanced solid tumors | |

| Plasma Clearance | Rapid | Patients with acute leukemia | |

| Distribution | Accumulates in leukocytes | Patients with acute leukemia | |

| Primary Excretion Route | Biliary | General | |

| Urinary Excretion | ~6% | General |

Table 2: Pharmacokinetics of this compound in Animal Models

| Parameter | Value | Species | Source |

| Volume of Distribution (Vd) | 39.1 L/kg | Mice |

Metabolism of this compound: A Pathway to Active and Inactive Compounds

The biotransformation of this compound is a critical determinant of its therapeutic activity and toxicity profile. The metabolism primarily occurs in the liver and leads to the formation of both active and inactive metabolites. The primary metabolic pathway involves the enzymatic cleavage of its glycosidic bonds, resulting in the formation of aglycones, such as aklavinone, and various glycoside metabolites. One of the major active metabolites is referred to as M1.

The metabolic conversion of this compound is rapid, which contributes to its short plasma half-life. The resulting metabolites, particularly the cytotoxic glycosides, can persist in the circulation and contribute to the overall anti-tumor effect.

Metabolic Pathway of this compound

The following diagram illustrates the key steps in the metabolic transformation of this compound.

Experimental Protocols for In Vivo Pharmacokinetic Studies

The investigation of this compound's pharmacokinetics in vivo typically involves a series of well-defined experimental procedures. These protocols are designed to accurately quantify the drug and its metabolites in biological matrices over time.

Key Methodologies

-

Animal Models: Preclinical pharmacokinetic studies are often conducted in rodents (mice or rats) and can also be performed in larger animal models to better predict human pharmacokinetics.

-

Drug Administration: this compound is typically administered intravenously (IV) as a bolus or infusion to mimic clinical use.

-

Sample Collection: Serial blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation for subsequent analysis. Urine and bile can also be collected to assess excretion pathways.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection is the most common analytical technique for the quantification of this compound and its metabolites in biological samples. This method offers high sensitivity and specificity.

-

Sample Preparation: Plasma samples often require a protein precipitation or liquid-liquid extraction step to remove interfering substances before HPLC analysis.

-

Chromatographic Separation: A reversed-phase C18 column is typically used to separate this compound from its metabolites.

-

Detection: Fluorescence detection is highly sensitive for anthracyclines due to their native fluorescence. LC-MS/MS provides even greater specificity and sensitivity.

-

-

Pharmacokinetic Analysis: The concentration-time data obtained from the analytical measurements are used to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using specialized software.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study of this compound.

Conclusion

The in vivo pharmacokinetics and metabolism of this compound are characterized by rapid plasma clearance, extensive tissue distribution with a notable accumulation in leukocytes, and significant hepatic metabolism to both active and inactive metabolites. Understanding these characteristics is paramount for optimizing its therapeutic use, designing effective drug combination strategies, and developing novel analogs with improved pharmacokinetic profiles. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct robust in vivo studies, contributing to the ongoing efforts to enhance the clinical utility of this important anti-cancer agent.

References

- 1. Phase I and pharmacokinetic study of high volume intraperitoneal aclacinomycin-A (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacokinetics and metabolism of anthracyclines in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Origin of Aclarubicin from Streptomyces galilaeus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclarubicin, also known as aclacinomycin A, is a potent anthracycline antibiotic with significant antitumor activity. First isolated in 1975 from the fermentation broth of Streptomyces galilaeus, this secondary metabolite has since been a subject of extensive research due to its distinct mechanism of action and comparatively lower cardiotoxicity than other anthracyclines like doxorubicin. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of this compound. It includes a detailed exploration of the genetic and enzymatic machinery of S. galilaeus responsible for its production, quantitative data on fermentation yields, and explicit experimental protocols for its isolation, purification, and characterization. Furthermore, this guide delves into the molecular mechanisms of this compound's anticancer effects, including its interactions with DNA topoisomerases and the induction of cellular signaling pathways, visualized through detailed diagrams.

Discovery and Origin

This compound was first discovered and isolated by T. Oki and his team in 1975 from the culture of a Streptomyces galilaeus strain found in a soil sample from Kamiosaki, Japan[1]. The initial investigation was prompted by the observation that the microbial culture exhibited inhibitory effects against leukemia in mice[1]. The active compound, a yellow pigment, was part of a complex of related molecules later named aclacinomycins[1].

Biosynthesis of this compound in Streptomyces galilaeus

The biosynthesis of this compound is a complex process orchestrated by a type II polyketide synthase (PKS) gene cluster in Streptomyces galilaeus. The pathway can be broadly divided into the formation of the aglycone core, aklavinone, followed by a series of glycosylation and tailoring reactions.

2.1. Aklavinone Synthesis: The process begins with the condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units, catalyzed by a minimal PKS complex. This complex comprises the ketosynthase subunits (AknB and AknC), an acyl carrier protein (AknD), and a ketoreductase (AknE2). The resulting polyketide chain undergoes a series of cyclization and aromatization reactions to form the tetracyclic aglycone, aklavinone.

2.2. Glycosylation and Tailoring: Following the synthesis of aklavinone, a trisaccharide chain is attached. This chain consists of L-rhodosamine, 2-deoxyfucose, and L-cinerulose A. This process is mediated by specific glycosyltransferases, including AknS and AknK. The final tailoring steps, including oxidation reactions catalyzed by enzymes like AknOx, lead to the mature this compound molecule.

Quantitative Data on this compound Production

The production yield of this compound can vary significantly depending on the producing strain and fermentation conditions. While wild-type Streptomyces galilaeus produces modest amounts, strain improvement through mutagenesis and genetic engineering has led to enhanced yields.

| Strain | Production Titer | Reference |

| Streptomyces galilaeus MA144-M1 (Wild-Type) | 35 µg/mL Aclacinomycin A | [2] |

| Mutated Streptomyces lavendofoliae DKRS | 125 mg/L Aclacinomycin A | [3] |

| Recombinant Streptomyces sp. | 15-20 mg/L Aklavinone |

Experimental Protocols

4.1. Fermentation of Streptomyces galilaeus

A typical fermentation protocol for this compound production involves the cultivation of S. galilaeus in a suitable liquid medium.

-

Medium Composition: A common medium consists of glucose (10 g/L), yeast extract (1.0 g/L), meat extract (4.0 g/L), peptone (4.0 g/L), and NaCl (2.0 g/L).

-

Culture Conditions: The fermentation is generally carried out at 28-30°C with agitation and aeration for a period of 72-96 hours. The pH of the medium is typically maintained around 7.0-7.5.

4.2. Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process.

-

Extraction: The whole fermentation broth is typically extracted with an organic solvent such as chloroform or ethyl acetate at a slightly acidic pH.

-

Chromatography: The crude extract is then subjected to column chromatography, most commonly using silica gel. A step-wise or gradient elution with a solvent system like chloroform-methanol is employed to separate the different aclacinomycins.

-

Crystallization: The fractions containing this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent mixture, such as methanol-water.

4.3. Characterization of this compound

The structure and purity of the isolated this compound are confirmed using various analytical techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a multi-faceted mechanism of action that primarily involves interference with DNA replication and transcription.

5.1. DNA Intercalation and Topoisomerase Inhibition: this compound intercalates into the DNA double helix, which physically obstructs the processes of replication and transcription. Unlike some other anthracyclines, this compound acts as a catalytic inhibitor of topoisomerase II, preventing the enzyme from binding to DNA and thus inhibiting its function without inducing significant DNA strand breaks. It also acts as a topoisomerase I poison, stabilizing the enzyme-DNA cleavage complex.

5.2. Histone Eviction: this compound has been shown to induce the eviction of histones from chromatin. This disruption of the nucleosome structure can lead to alterations in gene expression and contribute to the drug's cytotoxic effects.

5.3. Induction of Apoptosis: this compound treatment leads to programmed cell death (apoptosis) in cancer cells. This is mediated through the activation of caspase-3 and can be enhanced by the upregulation of death receptors like DR5, sensitizing cells to TRAIL-induced apoptosis.

5.4. Cell Cycle Arrest: The cellular damage and stress induced by this compound can lead to the activation of cell cycle checkpoints, resulting in cell cycle arrest, typically at the G2/M phase, preventing cell proliferation.

Conclusion

This compound, a product of Streptomyces galilaeus, remains a clinically relevant anticancer agent with a unique profile among anthracyclines. Its discovery highlights the importance of microbial secondary metabolites as a source of novel therapeutics. A thorough understanding of its biosynthesis provides a foundation for metabolic engineering strategies to improve production yields. Furthermore, detailed knowledge of its multifaceted mechanism of action, particularly its effects on topoisomerase function, histone dynamics, and apoptotic signaling, is crucial for the rational design of new cancer therapies and combination regimens. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, providing the foundational knowledge necessary to further explore and exploit the therapeutic potential of this compound.

References

- 1. This compound: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs this compound and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Aclarubicin: A Dual Inhibitor of Topoisomerase I and II with Potent Anti-Neoplastic Activity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Aclarubicin, an anthracycline antibiotic isolated from Streptomyces galilaeus, stands out in the landscape of cancer chemotherapy due to its unique dual inhibitory mechanism targeting both topoisomerase I (Topo I) and topoisomerase II (Topo II). Unlike many other anthracyclines that primarily function as Topo II poisons, this compound exhibits a distinct mode of action that contributes to its potent anti-neoplastic effects and potentially a more favorable side-effect profile. This technical guide provides a comprehensive overview of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and experimental workflows.

Mechanism of Action: Dual Inhibition of Topoisomerases

This compound's primary mechanism of anti-cancer activity lies in its ability to interfere with the normal function of two essential nuclear enzymes involved in DNA topology: topoisomerase I and topoisomerase II.

Topoisomerase I Poison: this compound acts as a Topo I poison. It intercalates into DNA and stabilizes the covalent complex formed between Topo I and the DNA strand. This stabilization prevents the re-ligation of the single-strand break created by the enzyme, leading to an accumulation of DNA lesions. These unresolved breaks can trigger downstream DNA damage responses and ultimately induce apoptosis.[1]

Topoisomerase II Catalytic Inhibitor: In contrast to its effect on Topo I, this compound functions as a catalytic inhibitor of Topo II. It prevents the binding of Topo II to DNA, thereby inhibiting the enzyme's catalytic cycle at an early stage.[1][2] This is a key distinction from other anthracyclines like doxorubicin, which are Topo II poisons that stabilize the Topo II-DNA cleavage complex. By preventing the formation of these complexes, this compound may circumvent some of the mechanisms of resistance and toxicity associated with Topo II poisons.

Quantitative Data on this compound's Efficacy

The cytotoxic and inhibitory activities of this compound have been quantified across various cancer cell lines and in enzymatic assays. The following tables summarize key IC50 values, providing a comparative look at its potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| DU-145 | Prostate Cancer | 0.129 | [3] |

| HCT-116 | Colon Carcinoma | 0.04 | [3] |

| K562 | Chronic Myeloid Leukemia | 0.076 | |

| MEL-JUSO | Melanoma | 0.048 | |

| A549 | Non-Small Cell Lung Adenocarcinoma | 0.27 | |

| HepG2 | Hepatocellular Carcinoma | 0.32 | |

| MCF-7 | Breast Adenocarcinoma | 0.62 |

Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines. The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

| Parameter | Value | Citation |

| Inhibition of [3H]TdR incorporation | 0.04 µg/mL | |

| Inhibition of ubiquitin-ATP-dependent proteolysis | IC50 of 52 µM | |

| Inhibition of Topo II catalytic activity | Effective at 0-2.4 µM |

Table 2: Biochemical Inhibitory Activities of this compound. This table highlights this compound's impact on various cellular processes beyond topoisomerase inhibition.

Signaling Pathways and Cellular Effects

This compound's interaction with topoisomerases triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

This compound-Induced Apoptosis

This compound is a potent inducer of apoptosis, primarily through the intrinsic pathway. This process involves the mitochondria and a cascade of caspase activation.

Figure 1: this compound-induced intrinsic apoptosis pathway.

Studies have shown that this compound treatment leads to a decrease in mitochondrial membrane potential, a key event in the initiation of apoptosis. This is followed by the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell. Furthermore, this compound has been shown to down-regulate the anti-apoptotic protein Bcl-2, further promoting cell death.

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, although the specific phase of arrest can be cell-type dependent. In some cell lines, it causes a blockade in the G1 phase, while in others, a G2/M phase arrest is observed. This disruption of the cell cycle prevents cancer cells from proliferating and contributes to the overall anti-tumor effect.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Topoisomerase I Relaxation Assay

This assay measures the ability of Topo I to relax supercoiled DNA and the inhibitory effect of compounds like this compound.

Workflow:

Figure 2: Workflow for Topoisomerase I Relaxation Assay.

Detailed Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 20 µg/mL in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL BSA).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a positive control (e.g., camptothecin).

-

Enzyme Addition: Add purified human Topoisomerase I to the reaction mixture. The amount of enzyme should be pre-determined to achieve complete relaxation of the supercoiled DNA in the no-drug control under the assay conditions.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a solution of 1% SDS and 0.5 mg/mL proteinase K, followed by incubation at 37°C for 30 minutes.

-

Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide.

-

Visualization and Analysis: Run the gel and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of relaxation by this compound will be observed as the persistence of the supercoiled DNA band.

Topoisomerase II Decatenation Assay

This assay assesses the ability of Topo II to decatenate kinetoplast DNA (kDNA) and the inhibitory effect of this compound.

Workflow:

Figure 3: Workflow for Topoisomerase II Decatenation Assay.

Detailed Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinetoplast DNA (kDNA) at a final concentration of 10 µg/mL in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a positive control (e.g., etoposide).

-

Enzyme Addition: Add purified human Topoisomerase II to the reaction mixture. The amount of enzyme should be sufficient to cause complete decatenation of the kDNA in the no-drug control.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a solution of 1% SDS and 25 mM EDTA.

-

Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel containing ethidium bromide.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of decatenation by this compound will be observed as a decrease in the amount of decatenated DNA.

Clonogenic Survival Assay

This assay determines the long-term effect of this compound on the ability of single cells to form colonies.

Workflow:

Figure 4: Workflow for Clonogenic Survival Assay.

Detailed Protocol:

-

Cell Seeding: Plate a known number of single cells into 6-well plates. The seeding density should be optimized for each cell line to yield approximately 50-100 colonies in the control wells.

-

Drug Treatment: After allowing the cells to attach overnight, treat them with a range of this compound concentrations for a specified duration (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

-

Fixation and Staining: Wash the plates with PBS, fix the colonies with a methanol/acetic acid solution, and then stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The surviving fraction is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the plating efficiency of the control group.

Conclusion

This compound's dual inhibitory action on both topoisomerase I and II distinguishes it from other anthracyclines and provides a strong rationale for its continued investigation and clinical use. Its ability to act as a Topo I poison and a Topo II catalytic inhibitor contributes to its potent cytotoxic effects against a broad range of cancer cell lines. The induction of apoptosis through the intrinsic mitochondrial pathway is a key mechanism of its anti-neoplastic activity. The detailed protocols and workflows provided in this guide offer a foundation for researchers to further explore the multifaceted nature of this compound and its potential in developing more effective cancer therapies. As our understanding of its molecular interactions and cellular consequences deepens, this compound may play an increasingly important role in the oncologist's armamentarium.

References

- 1. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs this compound and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced ROS generation and collapse of mitochondrial membrane potential in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

A Technical Guide to Aclarubicin-Induced Reactive Oxygen Species Generation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclarubicin, an anthracycline antibiotic, is a potent antineoplastic agent with a multifaceted mechanism of action. A key component of its cytotoxicity is the generation of reactive oxygen species (ROS), which triggers a cascade of cellular events culminating in cell death. This technical guide provides an in-depth exploration of the mechanisms underlying this compound-induced ROS production, its consequences on cellular signaling pathways, and detailed protocols for its experimental investigation.

Introduction

This compound (also known as aclacinomycin A) is a second-generation anthracycline that has demonstrated significant antitumor activity.[1][2] Unlike first-generation anthracyclines such as Doxorubicin, this compound exhibits a distinct mechanism of action and toxicological profile.[3] One of the pivotal mechanisms contributing to its anticancer effects is the induction of oxidative stress through the generation of ROS.[2][4] Understanding the intricacies of this compound-induced ROS production is crucial for optimizing its therapeutic efficacy and mitigating potential side effects.

This guide summarizes the current knowledge on this compound-induced ROS, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to aid researchers in this field.

Mechanisms of this compound-Induced ROS Generation

The primary mechanism by which this compound induces ROS is through its interaction with the mitochondrial electron transport chain. Specifically, this compound participates in redox cycling at Complex I (NADH dehydrogenase), leading to the transfer of electrons to molecular oxygen and the formation of superoxide radicals (O₂⁻).

This process is a concentration- and time-dependent phenomenon. The generated superoxide can then be dismutated to hydrogen peroxide (H₂O₂), which can further participate in reactions to form highly reactive hydroxyl radicals (•OH).

While the primary source of this compound-induced ROS is the mitochondria, the potential involvement of other enzymatic systems, such as NADPH oxidases (NOX), cannot be entirely ruled out, although this area requires further investigation.

Quantitative Analysis of this compound-Induced ROS Production

Several studies have demonstrated the concentration- and time-dependent increase in ROS levels following this compound treatment in various cancer cell lines. The following tables summarize representative quantitative data.

| Cell Line | This compound Concentration | Incubation Time | Fold Increase in ROS (vs. Control) | Reference |

| A549 (Human Lung Carcinoma) | 0.1 µM | 24 h | Data not explicitly quantified in provided search results, but described as a "concentration- and time-dependent increase". | |

| 0.5 µM | 24 h | " " | ||

| 1.0 µM | 24 h | " " | ||

| MCF-7 (Human Breast Adenocarcinoma) | 0.1 µM | 24 h | " " | |

| 0.5 µM | 24 h | " " | ||

| 1.0 µM | 24 h | " " | ||

| HepG2 (Human Hepatoma) | 0.1 µM | 24 h | " " | |

| 0.5 µM | 24 h | " " | ||

| 1.0 µM | 24 h | " " |

Table 1: Concentration-Dependent ROS Generation by this compound.

| Cell Line | This compound Concentration | Incubation Time | Fold Increase in ROS (vs. Control) | Reference |

| MCF-7 | 0.5 µM | 1 h | Data not explicitly quantified in provided search results, but described as a "time-dependent increase". | |

| 3 h | " " | |||

| 6 h | " " | |||

| 24 h | " " | |||

| HepG2 | 0.5 µM | 1 h | " " | |

| 3 h | " " | |||

| 6 h | " " | |||

| 24 h | " " |

Table 2: Time-Dependent ROS Generation by this compound.

Signaling Pathways Activated by this compound-Induced ROS

The accumulation of intracellular ROS triggers a cascade of signaling events that ultimately lead to cell death, primarily through apoptosis and necrosis.

Mitochondrial-Mediated Apoptosis

This compound-induced ROS production is intricately linked to the collapse of the mitochondrial membrane potential (ΔΨm). This disruption of mitochondrial integrity leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates initiator caspases, such as caspase-9.

Activated caspase-9 subsequently cleaves and activates executioner caspases, most notably caspase-3. Caspase-3 is a key mediator of apoptosis, responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. The pro-apoptotic protein Bax has been shown to translocate from the cytosol to the mitochondria to facilitate cytochrome c release, a process that can be inhibited by the anti-apoptotic protein Bcl-2.

Figure 1: Mitochondrial-mediated apoptotic pathway induced by this compound.

Death Receptor-Mediated Apoptosis

In addition to the intrinsic mitochondrial pathway, this compound has been shown to sensitize cells to extrinsic apoptosis initiated by death receptors. For instance, this compound can upregulate the expression of Death Receptor 5 (DR5), rendering cells more susceptible to apoptosis induced by its ligand, TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand). This upregulation can lead to the activation of the initiator caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.

Figure 2: this compound sensitization to death receptor-mediated apoptosis.

Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the measurement of total intracellular ROS using the fluorescent probe DCFH-DA.

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Serum-free cell culture medium

-

Adherent cells cultured in a 96-well plate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and treatment.

-

This compound Treatment: Treat cells with the desired concentrations of this compound for the specified time points. Include an untreated control.

-

Preparation of DCFH-DA Staining Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10 µM in pre-warmed serum-free cell culture medium.

-

Staining: Remove the culture medium containing this compound and wash the cells once with PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize and capture images using a fluorescence microscope.

Figure 3: Workflow for measuring intracellular ROS with DCFH-DA.

Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol details the specific detection of mitochondrial superoxide using the fluorescent probe MitoSOX Red.

Materials:

-

MitoSOX™ Red mitochondrial superoxide indicator

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer

-

Cells cultured on coverslips or in a 96-well plate

-

Fluorescence microscope or flow cytometer

Procedure:

-

Preparation of MitoSOX Red Stock Solution: Dissolve 50 µg of MitoSOX Red in 13 µL of anhydrous DMSO to make a 5 mM stock solution.

-

Preparation of Working Solution: Dilute the 5 mM stock solution in HBSS (with Ca²⁺ and Mg²⁺) to a final working concentration of 5 µM. The optimal concentration may need to be titrated for different cell types.

-

Cell Treatment: Treat cells with this compound as required.

-

Staining: Remove the treatment medium and wash the cells. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with warm buffer.

-

Analysis: For fluorescence microscopy, mount the coverslips and image immediately. For flow cytometry, resuspend the cells in buffer and analyze using the appropriate laser and emission filters (Excitation: ~510 nm, Emission: ~580 nm).

Figure 4: Workflow for mitochondrial superoxide detection with MitoSOX Red.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol outlines the use of Annexin V and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

10X Annexin V Binding Buffer

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound. For adherent cells, collect both the supernatant (containing detached, potentially apoptotic cells) and the attached cells (using a gentle detachment method like trypsinization).

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution and Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

References

- 1. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs this compound and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-induced ROS generation and collapse of mitochondrial membrane potential in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Inhibition of DNA Transcription and Replication by Aclarubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclarubicin, a second-generation anthracycline antibiotic, exhibits potent antitumor activity through a complex and multifaceted mechanism of action that primarily targets the fundamental processes of DNA transcription and replication. Unlike first-generation anthracyclines such as doxorubicin, this compound's cytotoxicity is not solely reliant on the generation of DNA double-strand breaks, contributing to its distinct and potentially more favorable toxicity profile. This technical guide provides an in-depth exploration of the core mechanisms by which this compound inhibits DNA transcription and replication, focusing on its roles as a DNA intercalator, a topoisomerase I poison, a topoisomerase II catalytic inhibitor, and an inducer of histone eviction. Detailed experimental protocols for key assays, quantitative data on its efficacy, and pathway visualizations are presented to offer a comprehensive resource for researchers in oncology and drug development.

Core Mechanisms of this compound Action

This compound's interference with DNA transcription and replication is not a singular event but rather a cascade of interconnected processes. The primary mechanisms are detailed below.

DNA Intercalation

As an anthracycline, this compound possesses a planar tetracyclic aglycone structure that facilitates its insertion between the base pairs of the DNA double helix.[1][2] This intercalation process leads to a structural distortion of the DNA, which physically obstructs the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting both replication and transcription.[3] The binding of this compound to DNA is a noncovalent interaction.[2] Studies have shown that this compound preferentially inhibits the synthesis of RNA over DNA.[4]

Topoisomerase Inhibition: A Dual-Action Approach

Topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, that arise during replication and transcription. This compound uniquely modulates the activity of both type I and type II topoisomerases.

This compound acts as a topoisomerase I (Top1) poison. In this mechanism, it stabilizes the transient "cleavable complex" formed between Top1 and DNA. By preventing the re-ligation of the single-strand break created by the enzyme, this compound leads to an accumulation of these complexes, which can be converted into cytotoxic DNA lesions, ultimately triggering cell death.

In contrast to its effect on Top1, and differing from other anthracyclines like doxorubicin which are Topoisomerase II (Top2) poisons, this compound functions as a catalytic inhibitor of Top2. Instead of stabilizing the Top2-DNA cleavable complex, this compound prevents the binding of Top2 to DNA in the initial step of the catalytic cycle. This inhibition of Top2's enzymatic activity prevents the resolution of DNA tangles and supercoils, leading to a halt in DNA replication and transcription. This mechanism avoids the extensive DNA double-strand breaks associated with Top2 poisons, which is thought to contribute to the reduced cardiotoxicity of this compound.

Histone Eviction

This compound induces chromatin damage by causing the eviction of histones from nucleosomes. This process disrupts the fundamental structure of chromatin, leading to altered gene expression and impaired DNA repair processes. Interestingly, the genomic regions targeted for histone eviction by this compound are often marked by the repressive histone modification H3K27me3, suggesting a degree of epigenetic specificity. This contrasts with other anthracyclines that tend to affect active gene bodies. The ability of this compound to remodel chromatin represents a significant component of its cytotoxic effects, independent of direct DNA damage.

Visualizing the Mechanisms of this compound

The following diagrams illustrate the key molecular pathways and experimental workflows associated with this compound's mechanism of action.

Caption: this compound's core mechanisms of action.

Caption: Workflow for Topoisomerase inhibition assays.

Caption: Workflow for Histone Eviction analysis.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 0.27 | |

| HepG2 | Liver Carcinoma | 0.32 | |

| MCF-7 | Breast Carcinoma | 0.62 | |

| K562 | Chronic Myelogenous Leukemia | Varies by study; used at 10 µM for experiments | |

| MelJuSo | Melanoma | Used at 20 µM for experiments | |

| PC25 | Pancreatic Ductal Adenocarcinoma | < 1 | |

| PC54 | Pancreatic Ductal Adenocarcinoma | ~1 |

Table 2: Comparative IC50 Values for ROS Generation (this compound vs. Doxorubicin)

| Compound | IC50 for ROS Generation (µM) | Reference |

| This compound | 0.274–0.621 | |

| Doxorubicin | 2.842–5.321 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanisms of this compound.

Topoisomerase I Relaxation Assay

This assay measures the ability of Top1 to relax supercoiled DNA and the inhibitory effect of this compound on this process.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Purified human Topoisomerase I

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 10 mM DTT)

-

This compound stock solution (in DMSO)

-

Sterile deionized water

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine 2 µl of 10x Top1 buffer, 200-500 ng of supercoiled plasmid DNA, and varying concentrations of this compound (or DMSO as a vehicle control). Adjust the final volume to 18 µl with sterile water.

-

Add 2 µl of diluted Topoisomerase I to each reaction tube to initiate the reaction.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 2 µl of 10% SDS and 1 µl of 250 mM EDTA.

-

Add DNA loading dye to each sample.

-

Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide.

-

Perform electrophoresis at a constant voltage until the DNA forms have separated.

-

Visualize the DNA bands under UV light. Inhibition of Top1 activity by this compound will be indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control without the drug.

Topoisomerase II Decatenation Assay

This assay assesses the catalytic activity of Top2 in decatenating kinetoplast DNA (kDNA) and its inhibition by this compound.

Materials:

-

Kinetoplast DNA (kDNA)

-

Purified human Topoisomerase II

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP, 5 mM DTT, 300 µg/ml BSA)

-

This compound stock solution (in DMSO)

-

Sterile deionized water

-

Agarose

-

TAE buffer

-

DNA loading dye

-

Ethidium bromide

Procedure:

-

Set up reaction mixtures in microcentrifuge tubes. For each reaction, add 2 µl of 10x Top2 buffer, 200-300 ng of kDNA, and the desired concentration of this compound or DMSO control. Adjust the volume to 18 µl with sterile water.

-

Add 2 µl of diluted Topoisomerase II to start the reaction.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 4 µl of stop solution (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis and stain the gel with ethidium bromide.

-

Visualize the DNA. This compound's inhibition of Top2 will be evident by the presence of high molecular weight, catenated kDNA at the top of the gel, whereas the control will show decatenated minicircles that migrate further into the gel.

Histone Eviction Analysis by Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol allows for the genome-wide mapping of histone occupancy to identify regions of histone eviction induced by this compound.

Materials:

-

Cultured cells (e.g., K562)

-

This compound

-

Formaldehyde (for crosslinking)

-

Glycine

-

Cell lysis buffer

-

Chromatin shearing equipment (e.g., sonicator)

-

Antibody against a core histone (e.g., anti-H3 or anti-H2A)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Treat cultured cells with this compound (e.g., 10 µM for 2-4 hours) or a vehicle control.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Shear the chromatin to an average size of 200-500 bp using sonication.

-

Pre-clear the chromatin lysate with magnetic beads.

-

Incubate the chromatin with an antibody specific for a core histone overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with proteinase K.

-

Treat with RNase A and purify the DNA using a DNA purification kit.

-

Prepare the purified DNA for next-generation sequencing (library preparation).

-

Sequence the DNA libraries and analyze the data by aligning reads to a reference genome.

-

Compare the histone occupancy profiles between this compound-treated and control cells. Regions with a significant reduction in sequence reads in the this compound-treated sample indicate histone eviction.

In Vitro Transcription Assay

This assay measures the synthesis of RNA from a DNA template in a cell-free system to assess the direct inhibitory effect of this compound on transcription.

Materials:

-